molecular formula C12H14ClNO2 B2900695 N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide CAS No. 63077-41-8

N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide

Cat. No.: B2900695
CAS No.: 63077-41-8
M. Wt: 239.7
InChI Key: NJBTUZLVPGGQGZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide typically involves the reaction of 2-chloroacetyl chloride with 4-(2-aminoethyl)phenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylamine, sodium hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity . This interaction can affect various cellular pathways and processes, depending on the specific target and context.

Comparison with Similar Compounds

N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chloroacetyl and ethyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[2-[4-(2-chloroacetyl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(15)14-7-6-10-2-4-11(5-3-10)12(16)8-13/h2-5H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBTUZLVPGGQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63077-41-8
Record name N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Aluminium chloride (1.63 g) was dissolved in 1,2-dichloroethane (15 mL). Chloroacetylchloride (0. 732 mL) was added to the mixture at 0° C., and stirred additionally for 20 minutes, then N-(2-phenylethyl)acetamide (1 g) in 1,2-dichloroethane (5 mL) was added dropwise. The mixture was stirred for 1 hour at room temperature, and then poured into ice water. The mixture was extracted with chloroform, washed with water and saturated sodium chloride solution, dried over sodium sulfate and concentrated in vacuo. The solid was washed with ethyl acetate and ethyl ether, and dried in vacuo to give N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide as a white powder (1.18 g, 80.4%).
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ice water
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